Ethyl 2-hydrazinylpyrimidine-5-carboxylate

Description

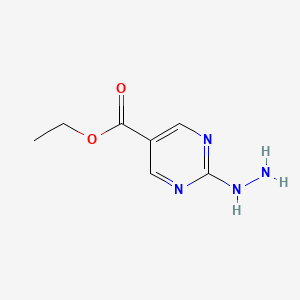

Ethyl 2-hydrazinylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydrazine substituent at position 2 and an ethyl ester group at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives via condensation reactions with aromatic aldehydes . For example, derivatives of this compound have been explored for antimicrobial and antiproliferative properties .

The synthesis typically involves reacting 2-hydrazinylpyrimidine precursors with aldehydes under reflux conditions in ethanol, yielding hydrazone-linked products . Analytical characterization via IR, NMR, and mass spectrometry confirms the structural integrity of these derivatives .

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-hydrazinylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H10N4O2/c1-2-13-6(12)5-3-9-7(11-8)10-4-5/h3-4H,2,8H2,1H3,(H,9,10,11) |

InChI Key |

ZTJFDVHHCPNAOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydrazinylpyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine-substituted pyrimidines, and various functionalized pyrimidine derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Ethyl 2-hydrazinylpyrimidine-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . Additionally, it can interact with other molecular targets involved in oxidative stress and apoptosis, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carboxylate Derivatives

Ethyl 2-hydrazinylpyrimidine-5-carboxylate shares structural similarities with other pyrimidine-5-carboxylates but differs in substituent groups and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrimidine-5-carboxylates

*Calculated based on molecular formula.

Key Observations :

Trifluoromethyl-substituted derivatives (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, making them valuable in drug discovery .

Biological Activity: Hydrazinyl derivatives (e.g., 2-(benzylidenehydrazinyl) analogs) demonstrate antimicrobial activity against bacterial and fungal strains, whereas amino-substituted variants (e.g., Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate) show efficacy in anticancer assays . Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate is optimized for kinase inhibition, highlighting the role of benzylamino groups in target-specific interactions .

Physicochemical Properties: Lipophilicity varies significantly: trifluoromethyl analogs (LogP ~2.5) are more lipophilic than hydrazinyl derivatives (LogP ~1.2), impacting solubility and bioavailability . Crystallinity and melting points are higher in diaryl-substituted compounds (e.g., 226–228°C for Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate) due to aromatic stacking .

Biological Activity

Ethyl 2-hydrazinylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a hydrazine moiety which is known for its reactivity and biological significance. The structure can be represented as follows:

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown activity against human hepatic carcinoma cell lines such as HEPG2 and breast cancer cell lines like MCF-7 and MDA-MB-231.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 | 15.3 | Induction of apoptosis |

| MCF-7 | 18.7 | Cell cycle arrest |

| MDA-MB-231 | 12.9 | DNA damage and repair inhibition |

The compound's ability to induce apoptosis and cause cell cycle arrest suggests that it may interfere with critical cellular processes involved in cancer proliferation.

The mechanisms by which this compound exerts its biological effects include:

- DNA Interaction : Studies indicate that the compound can induce DNA damage, leading to cellular stress responses that trigger apoptosis.

- Cell Cycle Disruption : It has been observed to cause G1 phase arrest in treated cells, which is crucial for preventing the progression of cancerous cells through the cell cycle.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Research Findings

A comprehensive study published in May 2023 highlighted the synthesis of various pyrimidine derivatives, including this compound, and their biological evaluation. The findings suggested that modifications in the hydrazinyl group can significantly alter the biological activity of these compounds, enhancing their potential as therapeutic agents against cancer .

Case Studies

- Study on Hepatic Carcinoma : A study involving HEPG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- Breast Cancer Cell Lines : In MCF-7 and MDA-MB-231 cells, the compound was shown to inhibit proliferation effectively, with IC50 values indicating strong potency compared to standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.